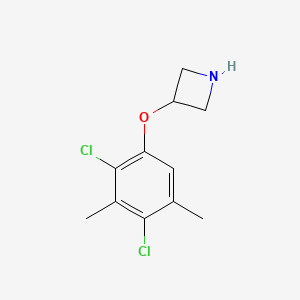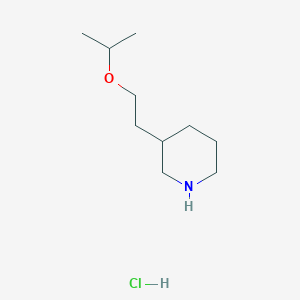
Thiazole-5-carbothioamide
Descripción general
Descripción
Thiazole-5-carbothioamide is a compound with the molecular weight of 144.22 . It is a yellow solid and is used in laboratory chemicals .
Synthesis Analysis
Thiazole-5-carbothioamide can be synthesized through various methods. For instance, one method involves the reaction of ethyl 3-oxo-2-(2-arylhydrazono)butanoates with thiosemicarbazide . Another method involves the reaction of 3-acetyl-2,5-dichlorothiophene with the corresponding aldehyde and thiosemicarbazide .
Molecular Structure Analysis
The molecular structure of Thiazole-5-carbothioamide consists of a thiazole ring, which is a five-membered ring containing sulfur and nitrogen . The pi (π) electrons in the ring are free to move from one bond to other bonds, rendering aromatic ring properties .
Chemical Reactions Analysis
Thiazole-5-carbothioamide can undergo various chemical reactions. For example, it can be transformed into a variety of thiazolyl-pyrazole derivatives via their reaction with a diversity of hydrazonoyl chlorides as well as bromoacetyl derivatives .
Physical And Chemical Properties Analysis
Thiazole-5-carbothioamide is a yellow solid with a molecular weight of 144.22 . It should be stored at 0-8°C .
Aplicaciones Científicas De Investigación
Anticancer Activity
Thiazole derivatives, including Thiazole-5-carbothioamide, have shown promise in anticancer research. They have been synthesized and evaluated for their efficacy against various cancer cell lines. For instance, certain thiazole-5-carboxamide derivatives exhibit significant activity against A-549 (lung carcinoma), Bel7402 (liver carcinoma), and HCT-8 (colon carcinoma) cell lines . The structural modification of these compounds can lead to variations in their antitumor potency.
Antimicrobial and Antibacterial Properties
The antimicrobial properties of thiazole derivatives make them valuable in the development of new therapeutic agents. Thiazole compounds have been reported to possess antibacterial activities, which are crucial in the fight against drug-resistant bacterial strains . This application is particularly relevant in the pharmaceutical industry, where there is a constant need for novel antibiotics.
Antiviral and Antiretroviral Effects
Thiazole-5-carbothioamide and its derivatives have been explored for their antiviral properties, including potential antiretroviral effects. Compounds containing thiazole moieties have been used in the treatment of HIV/AIDS, with ritonavir being a notable example . Research in this area continues to be of high importance due to the ongoing global impact of viral diseases.
Anti-Inflammatory and Analgesic Uses
The anti-inflammatory and analgesic effects of thiazole derivatives are well-documented. These compounds can be used to develop drugs that alleviate pain and reduce inflammation, making them applicable in conditions such as arthritis and other inflammatory diseases .
Antioxidant Properties
Thiazole derivatives have been studied for their antioxidant properties, which are essential in protecting cells from oxidative stress. This application has implications in the prevention and treatment of diseases caused by oxidative damage, such as neurodegenerative disorders .
Agricultural Applications
In agriculture, thiazole derivatives are used to create compounds with fungicidal and herbicidal properties. These applications are crucial for protecting crops from various diseases and pests, thereby contributing to food security and agricultural productivity .
Industrial Applications
Thiazole compounds find applications in industrial processes as well. They are used in the synthesis of dyes, pigments, and as catalysts in various chemical reactions. Their role in the production of photosensitizers and rubber vulcanization agents is also noteworthy .
Pharmaceutical Drug Design
The structural versatility of thiazole derivatives, including Thiazole-5-carbothioamide, allows for their use in the design and synthesis of a wide range of pharmaceutical drugs. They are integral components in the development of antidepressants, antiulcer agents, and drugs for treating Alzheimer’s disease .
Mecanismo De Acción
Target of Action
Thiazole-5-carbothioamide primarily targets the epidermal growth factor receptor tyrosine kinase domain (EGFR TK) protein . EGFR TK is a crucial protein involved in cell signaling pathways that regulate cell growth, survival, and differentiation. Inhibition of EGFR TK can lead to the suppression of these pathways, potentially halting the growth of cancer cells .
Mode of Action
Thiazole-5-carbothioamide interacts with its target, EGFR TK, by binding to the protein’s active site . This binding inhibits the protein’s activity, leading to a disruption in the signaling pathways it regulates. The compound’s mode of action is primarily inhibitory, resulting in the suppression of EGFR TK’s role in promoting cell growth and survival .
Biochemical Pathways
Upon binding to EGFR TK, Thiazole-5-carbothioamide affects several biochemical pathways. The most significant of these is the EGFR signaling pathway , which plays a crucial role in regulating cell growth and survival . By inhibiting EGFR TK, the compound disrupts this pathway, potentially leading to a halt in the growth of cancer cells .
Pharmacokinetics
The compound’s physicochemical properties suggest that it may have favorable adme characteristics
Result of Action
The primary result of Thiazole-5-carbothioamide’s action is the inhibition of EGFR TK, leading to a disruption in the EGFR signaling pathway . This disruption can potentially halt the growth of cancer cells, making Thiazole-5-carbothioamide a promising candidate for anticancer therapy .
Action Environment
The action of Thiazole-5-carbothioamide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and, consequently, its efficacy . Additionally, the compound’s stability can be influenced by factors such as temperature and pH
Safety and Hazards
Propiedades
IUPAC Name |
1,3-thiazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2S2/c5-4(7)3-1-6-2-8-3/h1-2H,(H2,5,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOSVQVYQHMPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=N1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50712409 | |
| Record name | 1,3-Thiazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazole-5-carbothioamide | |
CAS RN |
409110-07-2 | |
| Record name | 1,3-Thiazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50712409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![3-[2-(2-Propynyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395374.png)






